N,N-dibenzyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
N,N-dibenzyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound with a molecular formula of C23H19Cl2NO This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methyl group, and an oxazole ring
Preparation Methods
The synthesis of N,N-dibenzyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the oxazole ring through cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N,N-dibenzyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-dibenzyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N,N-dibenzyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:
N,N-dibenzyl-3-(2,6-dichlorophenyl)acrylamide: This compound shares a similar structure but lacks the oxazole ring.
1,3-Dichloro-2-vinylbenzene: This compound contains the dichlorophenyl group but has a different overall structure
Properties
Molecular Formula |
C25H20Cl2N2O2 |
---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
N,N-dibenzyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C25H20Cl2N2O2/c1-17-22(24(28-31-17)23-20(26)13-8-14-21(23)27)25(30)29(15-18-9-4-2-5-10-18)16-19-11-6-3-7-12-19/h2-14H,15-16H2,1H3 |
InChI Key |
GGPGWQKZMWWJCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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